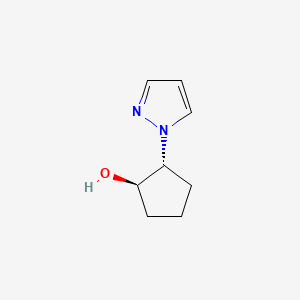
2-(2-Hydroxyphenyl)isonicotinic acid
説明
2-(2-Hydroxyphenyl)isonicotinic acid is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 . It is a derivative of pyridine with a carboxylic acid substituent .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. One method involves the condensation of equimolar 3-methoxysalicylaldehyde or 4-dimethylaminobenzaldehyde with isonicotinic acid hydrazide in MeOH or EtOH . Another method involves the excited-state intramolecular proton transfer in 2-(2’-Hydroxyphenyl)pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring with a carboxylic acid substituent . The compounds crystallize in different space groups with unique unit cell dimensions .Chemical Reactions Analysis
The chemical reactions of this compound involve a fast proton transfer from the OH group to the nitrogen atoms of the pyrimidine ring to yield an excited tautomer that deactivates through a nonradiative pathway .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 516.4±40.0 °C, a predicted density of 1.354±0.06 g/cm3, and a predicted pKa of 1.83±0.10 .Safety and Hazards
The safety data sheet for isonicotinic acid, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
将来の方向性
The future directions for 2-(2-Hydroxyphenyl)isonicotinic acid could involve its potential application in chemical sensing. The protonation of the pyrimidine ring by the addition of trifluoroacetic acid inhibits the excited-state intramolecular proton transfer process, causing a reversible switch on fluorescence response detectable by the naked eye. This acidochromic behavior allows 2-(2’-Hydroxyphenyl)pyrimidines to be used as solid-state acid-base vapor sensors and anticounterfeiting agents .
作用機序
Target of Action
The primary target of 2-(2-Hydroxyphenyl)isonicotinic acid, a derivative of isoniazid, is the bacterium Mycobacterium tuberculosis . This compound is highly specific and ineffective against other microorganisms . It is primarily used in the treatment of tuberculosis .
Mode of Action
This compound is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The compound affects the shikimate pathway, which is linked to electron transport in photosystem I . It also influences the metabolic processes involved in the conversion of isoniazid to acetylisoniazid, isonicotinic acid, and isonicotinuric acid .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism to acetylisoniazid, isonicotinic acid, and isonicotinuric acid . The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine .
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-mycobacterial activity . The synthesized compounds exhibited a significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) and could be a good starting point to develop new lead compounds in the fight against multidrug-resistant tuberculosis .
生化学分析
Biochemical Properties
It is known that isonicotinic acid, a related compound, interacts with various enzymes and proteins
Cellular Effects
Related compounds such as isonicotinic acid derivatives have been found to have significant effects on cellular processes
Molecular Mechanism
It is known that isonicotinic acid, a related compound, acts as a prodrug and must be activated by bacterial catalase
Temporal Effects in Laboratory Settings
Related compounds such as 2-Hydroxynicotinic acid have been found to exist in multiple polymorphs in the solid state , suggesting that 2-(2-Hydroxyphenyl)isonicotinic acid may also exhibit changes over time in laboratory settings.
Metabolic Pathways
It is known that isonicotinic acid, a related compound, is primarily metabolized in the liver
特性
IUPAC Name |
2-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-7-8(12(15)16)5-6-13-10/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKIMIQFXHTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695506 | |
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-16-2 | |
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3376989.png)












![3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3377090.png)
